molecular formula C9H10ClN3O2S B1266509 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide CAS No. 64415-13-0

3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide

Cat. No. B1266509
CAS RN: 64415-13-0
M. Wt: 259.71 g/mol
InChI Key: DNMYCTLTLUHRRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including structures similar to 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide, often involves reactions between amines and sulfonyl chlorides or through modifications of existing sulfonamide groups. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride showcases the typical approach to synthesizing complex sulfonamide structures, indicating the potential pathways for synthesizing the compound (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those similar to 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide, has been analyzed through various techniques such as X-ray crystallography and quantum-chemical studies. These analyses reveal the geometrical configuration, tautomeric forms, and intramolecular interactions, essential for understanding the reactivity and properties of the compound (Kovalchukova et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds, including 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide, can undergo various chemical reactions, such as N-alkylation, to produce amino-(N-alkyl)benzenesulfonamides. These reactions are crucial for modifying the compound's properties for specific applications (Lu et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide derivatives are influenced by their molecular structure. Crystallography studies offer insights into the crystalline state, tautomerism, and acid-base equilibrium, which are vital for predicting the solubility, stability, and other physical properties of these compounds (Kovalchukova et al., 2013).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as reactivity, potential biological activity, and interaction with other chemical entities, are closely tied to their molecular structure and functional groups. For example, the introduction of sterically hindered groups can significantly affect the compound's reactivity and potential applications (Rublova et al., 2017).

Scientific Research Applications

  • Antifungal Applications :

    • A study synthesized derivatives of benzenesulfonamide and tested them against various fungi. The compounds exhibited potent antifungal activity against Aspergillus niger & Aspergillus flavus, suggesting a potential use in combating fungal infections (Gupta & Halve, 2015).
  • Antitumor Applications :

    • Research on benzenesulfonamide derivatives revealed that depending on the structure of 1,2-dicarbonyl reagents, various compounds exhibiting antitumor activities were synthesized. These compounds were tested against a panel of 56 tumor cell lines, revealing promising antitumor properties (Sławiński & Gdaniec, 2005).
    • Another study produced novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives with antitumor activities. One compound, in particular, showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Safety And Hazards

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properties

IUPAC Name

3-amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S/c10-8-3-2-7(6-9(8)12)16(14,15)13-5-1-4-11/h2-3,6,13H,1,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMYCTLTLUHRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCC#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214669
Record name 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulphonamide
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Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide

CAS RN

64415-13-0
Record name 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide
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Record name 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulphonamide
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Record name 3-amino-4-chloro-N-(2-cyanoethyl)benzenesulphonamide
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